Propyl 4-(5-formylfuran-2-yl)benzoate
Overview
Description
Propyl 4-(5-formylfuran-2-yl)benzoate is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid and furan, featuring a propyl ester group and a formyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(5-formylfuran-2-yl)benzoate typically involves the esterification of 4-(5-formylfuran-2-yl)benzoic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(5-formylfuran-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 4-(5-carboxyfuran-2-yl)benzoic acid.
Reduction: Propyl 4-(5-hydroxymethylfuran-2-yl)benzoate.
Substitution: Various alkyl or aryl esters of 4-(5-formylfuran-2-yl)benzoic acid.
Scientific Research Applications
Propyl 4-(5-formylfuran-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its formyl group can act as a reactive site for enzyme-catalyzed transformations.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. It may serve as a precursor for the synthesis of drugs with anti-inflammatory or antimicrobial properties.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 4-(5-formylfuran-2-yl)benzoate involves its interaction with molecular targets through its formyl and ester groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(5-formylfuran-2-yl)benzoate: Similar structure but with an ethyl ester group instead of a propyl group.
Methyl 4-(5-formylfuran-2-yl)benzoate: Similar structure but with a methyl ester group.
Butyl 4-(5-formylfuran-2-yl)benzoate: Similar structure but with a butyl ester group.
Uniqueness
Propyl 4-(5-formylfuran-2-yl)benzoate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
propyl 4-(5-formylfuran-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-9-18-15(17)12-5-3-11(4-6-12)14-8-7-13(10-16)19-14/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSZPBINXWIYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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